molecular formula C7H8N2O3 B3051895 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 3685-62-9

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

货号: B3051895
CAS 编号: 3685-62-9
分子量: 168.15 g/mol
InChI 键: FPCPHLUYAHCAKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound of significant interest in specialized research and development. This compound belongs to the class of pyrimidinetriones, which are recognized as promising scaffolds in various scientific fields. In medicinal chemistry, closely related pyrimidine-2,4,6-trione derivatives have been investigated as potential inhibitors of biological enzymes, such as monoamine oxidase A (MAO-A), a target for central nervous system therapies . Furthermore, pyrimidine-trione structures are key intermediates in the synthesis of more complex molecules, such as novel benzimidazole-bearing compounds studied for their bioactivity . Beyond biomedical applications, pyrimidine derivatives are also being explored in material science as effective, non-toxic corrosion inhibitors for carbon steel in acidic media, with machine learning models aiding in the discovery of new high-efficiency molecules . The prop-2-en-1-yl (allyl) substituent on this particular molecule may offer a reactive handle for further chemical modifications and polymerizations, expanding its utility in synthetic chemistry. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets (SDS) prior to handling.

属性

IUPAC Name

1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2H,1,3-4H2,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPHLUYAHCAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290707
Record name 1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-62-9
Record name NSC70457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of a pyrimidine derivative with an appropriate alkylating agent. Common synthetic routes may include:

    Alkylation: Reacting pyrimidine-2,4,6-trione with prop-2-en-1-yl halide under basic conditions.

    Cyclization: Forming the pyrimidine ring through cyclization reactions involving urea and β-ketoesters.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

化学反应分析

Types of Reactions

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives using oxidizing agents.

    Reduction: Reduction of the pyrimidine ring or side chain using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrimidine-2,4,6-trione derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

科学研究应用

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of antiviral or anticancer agents.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

作用机制

The mechanism of action for compounds like 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on their specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

相似化合物的比较

Key Observations :

  • Alkyl Chain Length : Longer alkyl chains (e.g., octyl in compound 24) reduce anti-aggregation potency compared to cyclohexyl (compound 23), likely due to increased hydrophobicity altering target binding .
  • Electron-Donating Groups : Methoxy substituents (e.g., compound 30) decrease activity, suggesting electronic effects modulate interaction with biological targets .
  • Conjugated Systems : Benzylidene derivatives (e.g., 4b) exhibit dual antioxidant and enzyme inhibitory activity, highlighting the role of π-conjugation in radical scavenging .

Structural Modifications and Pharmacological Outcomes

  • CNS Activity: Minor structural changes, such as methyl group addition to pentobarbital, convert an anesthetic into a convulsant (DMBB), underscoring the sensitivity of CNS targets to substituent geometry .
  • Antiproliferative Activity : Derivatives with benzylidene groups (e.g., 5-(benzylidene)-1,3-dimethylpyrimidinetrione) show efficacy against ovarian and breast cancer cell lines via DNA interaction .

Physicochemical and Spectral Properties

Pyrimidinetrione derivatives are characterized by distinct spectral and physical properties:

Spectral Data Comparison

Compound Name ¹H NMR Shifts (ppm) ¹³C NMR Shifts (ppm) Melting Point (°C) Purity (%)
1-Cyclopentyl-3-(3,4-dichlorophenethyl) (86) δ 1.55–1.75 (m, 8H), 3.45–3.60 (m, 2H) δ 170.5 (C=O), 152.3 (C-Cl) 131–133 94.5
1-(3,5-Bis(trifluoromethyl)phenethyl) (87) δ 2.90–3.10 (m, 4H), 7.60–7.80 (m, 3H) δ 169.8 (C=O), 126.5 (CF₃) 163–166 98.5
5-(4-Methoxybenzylidene) (6-3) δ 3.85 (s, 3H), 7.02–7.25 (m, 4H) δ 161.2 (C=O), 114.5 (Ar-C) N/A >95

Key Trends :

  • Substituent Effects on Melting Points : Bulky substituents (e.g., bis(trifluoromethyl) in 87) increase melting points due to enhanced molecular packing .
  • Purity : High purity (>95%) is achieved via silica gel chromatography or recrystallization .

生物活性

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

This compound has a molecular formula of C7H8N2O3C_7H_8N_2O_3 and a molecular weight of 168.15 g/mol. The synthesis typically involves reacting pyrimidine derivatives with prop-2-en-1-yl halides under basic conditions or through cyclization methods involving urea and β-ketoesters .

Synthetic Routes

Method Description
AlkylationReaction of pyrimidine-2,4,6-trione with prop-2-en-1-yl halide.
CyclizationFormation of the pyrimidine ring via reactions involving urea and β-ketoesters.
Continuous FlowUtilization of continuous flow reactors for optimized large-scale synthesis.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

The compound's mechanism of action primarily involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication . By inhibiting DHFR, the compound can disrupt the synthesis of tetrahydrofolate necessary for DNA production, thereby exerting cytotoxic effects on rapidly dividing cells such as cancer cells.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

Anticancer Activity
Studies have shown that compounds with similar structures can effectively inhibit cancer cell proliferation by targeting DHFR . This inhibition leads to reduced RNA and DNA synthesis in cancer cells.

Antimicrobial Properties
There is emerging evidence suggesting that this compound may exhibit antimicrobial activity by disrupting cellular processes in pathogenic microorganisms .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Piritrexim : A known antifolate that inhibits DHFR and has demonstrated efficacy against various cancers including melanoma and urothelial carcinoma .
  • Pyrido[2,3-d]pyrimidines : These compounds have shown significant antitumor activity by targeting similar pathways as 1-(prop-2-en-1-yl)pyrimidine derivatives .

Comparative Analysis

To understand the uniqueness of this compound compared to other related compounds:

Compound Target Enzyme Therapeutic Use
1-(prop-2-en-1-yl)pyrimidine trioneDHFRAnticancer
PiritreximDHFRAnticancer
Pyrido[2,3-d]pyrimidinesVarious kinasesAntitumor

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives?

  • Methodology : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, allylation of the pyrimidine trione core can be achieved using allyl halides under basic conditions. Advanced routes involve multi-step protocols, such as cyclocondensation with aldehydes (e.g., glacial acetic acid and ammonium acetate at 108°C) or phosphorylation with POCl₃ in DMF at controlled temperatures .

Q. How is the purity and structural integrity of this compound verified?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.89 ppm for allylic protons, δ 164.6 ppm for carbonyl carbons) confirm substituent positions and molecular symmetry .
  • Elemental Analysis : Combustion analysis (e.g., C: 73.29% observed vs. 73.44% calculated for compound 10) validates purity (>95%) .
  • HPLC/LC-MS : Used to detect trace impurities, though not explicitly detailed in the evidence.

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., allyl protons at δ 3.89–4.32 ppm, carbonyl carbons at δ 164–168 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular conformation (e.g., orthorhombic crystal system with Z=4 for related derivatives) .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine trione core influence inhibitory activity against SOD1 aggregation?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Bulky hydrophobic substituents (e.g., 4-phenylbutyl in compound 10, EC₅₀ = 0.68 µM) enhance activity compared to polar groups (e.g., phenoxyethyl in compound 13, EC₅₀ = 3.26 µM) .
  • Electron-Withdrawing Groups : Methoxy substituents (e.g., compound 21, EC₅₀ = 3.36 µM) reduce potency due to decreased lipophilicity .
  • Steric Effects : Methylation at position 5 (compound 37) abolishes activity (EC₅₀ >32 µM), highlighting steric hindrance as a critical factor .

Q. What experimental strategies can resolve discrepancies between calculated and observed elemental analysis results?

  • Methodology :

  • Repetition of Combustion Analysis : Compound 37 showed a 2% deviation in carbon content (69.98% observed vs. 71.98% calculated), suggesting incomplete purification. Recrystallization or column chromatography can address this .
  • Mass Balance Checks : Verify stoichiometric ratios during synthesis to identify unreacted intermediates.

Q. How can crystallographic data inform the understanding of molecular conformation and intermolecular interactions?

  • Methodology :

  • Crystal Packing Analysis : Orthorhombic systems (e.g., a = 9.253 Å, b = 13.179 Å) reveal hydrogen-bonding networks and π-π stacking, critical for stability and solubility .
  • Torsion Angle Measurements : Determine allyl group orientation relative to the pyrimidine core, influencing bioactivity .

Q. What are the methodological considerations in designing assays to evaluate the compound’s bioactivity?

  • Methodology :

  • Dose-Response Curves : Use EC₅₀ values (e.g., 0.68–3.36 µM) to establish potency thresholds .
  • Controls : Include wild-type SOD1 and aggregation inhibitors (e.g., compound 10 vs. 37) to validate specificity .
  • Replication : Triplicate experiments to account for variability in protein aggregation assays.

Data Contradiction Analysis

  • Example : Compound 37’s elemental analysis showed lower carbon content than calculated (69.98% vs. 71.98%).
    • Resolution :

Synthesis Review : Check allylation efficiency and side reactions (e.g., incomplete substitution).

Purification : Optimize chromatographic methods (e.g., gradient elution) to remove unreacted precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。